Hydroxyethyl methacrylate-ethyl methacrylate

Description

Properties

IUPAC Name |

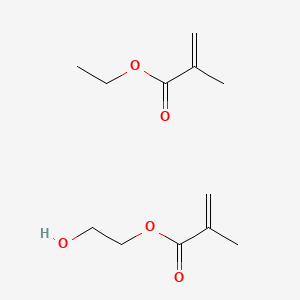

ethyl 2-methylprop-2-enoate;2-hydroxyethyl 2-methylprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O3.C6H10O2/c1-5(2)6(8)9-4-3-7;1-4-8-6(7)5(2)3/h7H,1,3-4H2,2H3;2,4H2,1,3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXDZNWKMCVFFBD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=C)C.CC(=C)C(=O)OCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

26335-61-5 | |

| Record name | 2-Propenoic acid, 2-methyl-, ethyl ester, polymer with 2-hydroxyethyl 2-methyl-2-propenoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26335-61-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID70180949 | |

| Record name | Hydroxyethyl methacrylate-ethyl methacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70180949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26335-61-5 | |

| Record name | Hydroxyethyl methacrylate-ethyl methacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70180949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Mechanism and Kinetics

The copolymerization of HEMA and EMA follows a radical chain-growth mechanism. The reactivity ratios (r) of the monomers determine the copolymer composition. For instance, studies on HEMA’s copolymerization with structurally similar monomers, such as methyl methacrylate (MMA), reveal reactivity ratios of rHEMA = 0.48 and rMMA = 1.96. While specific data for HEMA-EMA systems are limited, analogous trends suggest EMA’s higher reactivity due to its less polar ester group compared to HEMA’s hydroxyl functionality. This disparity leads to gradient copolymers with EMA-rich segments early in the reaction and HEMA incorporation increasing as EMA depletes.

Table 1: Example Reaction Conditions for Free-Radical Copolymerization

Side Reactions and Mitigation

Common side reactions include chain transfer to monomer or solvent and the formation of homopolymer impurities. For example, HEMA’s hydroxyl group can act as a chain-transfer agent, reducing molecular weight. To mitigate this, inhibitors like hydroquinone (0.01–0.1 wt%) are added. Additionally, oxygen exclusion via nitrogen purging is critical to prevent premature termination.

Block Copolymer Synthesis Using Macroinitiators

Block copolymers of HEMA and EMA are synthesized using preformed macroinitiators, enabling precise control over molecular architecture. A notable example involves polydimethylsiloxane (PDMS)-based macroazoinitiators, which initiate polymerization upon thermal decomposition.

PDMS Macroinitiator Method

A bifunctional PDMS macroazoinitiator is prepared by condensing bis(hydroxyalkyl)-terminated PDMS with 4,4′-azobis-4-cyanopentanoic acid. This initiator is then used to polymerize EMA and HEMA sequentially:

-

EMA Block Formation : PDMS macroinitiator decomposes at 70–80°C, generating radicals that propagate EMA chains.

-

HEMA Block Addition : After EMA conversion reaches >95%, HEMA is added to form the second block.

Key Advantages :

Challenges in Block Copolymerization

-

Steric Hindrance : HEMA’s hydroxyl group can hinder radical access, requiring longer reaction times.

-

Purification : Residual PDMS must be removed via fractional precipitation (e.g., using hexane/ethanol mixtures).

Solution Polymerization Techniques

Solution polymerization in polar solvents like dimethylformamide (DMF) or water/ethanol mixtures is preferred for high-molecular-weight copolymers.

Solvent Selection and Impact

Industrial-Scale Optimization

The CN102584579A patent outlines a vacuum-assisted method to synthesize HEMA with minimal impurities, which is critical for subsequent copolymerization:

-

Vacuum Conditions : Maintained at −0.99 to −0.75 MPa to suppress explosive oxyethane vapors.

-

Oxygen Control : Nitrogen purging ensures oxygen/nitrogen ratios <0.25%, preventing uncontrolled polymerization.

-

Distillation : Thin-film evaporation under reduced pressure (5.33–21.33 kPa) isolates HEMA with >99% purity.

Advanced Techniques and Emerging Methods

Chemical Reactions Analysis

Types of Reactions: Hydroxyethyl methacrylate-ethyl methacrylate undergoes various chemical reactions, including polymerization, esterification, and crosslinking. The compound can participate in free radical polymerization, resulting in the formation of copolymers with unique properties. It can also undergo esterification reactions with carboxylic acids to form esters with different functional groups .

Common Reagents and Conditions: Common reagents used in the reactions of this compound include free radical initiators such as azobis(isobutyronitrile) and catalysts like N,N’-dicyclohexylcarbodiimide. Reaction conditions typically involve controlled temperatures ranging from 60°C to 70°C for polymerization and esterification reactions .

Major Products: The major products formed from the reactions of this compound include copolymers with enhanced hydrophilic or hydrophobic properties, depending on the ratio of the monomers used. These copolymers find applications in various fields, including biomedical devices, coatings, and adhesives .

Scientific Research Applications

2.1. Medical Applications

Soft Contact Lenses:

One of the most notable applications of hydroxyethyl methacrylate is in the manufacture of soft contact lenses. The polymer formed from HEMA is hydrophilic, capable of absorbing significant amounts of water (10% to 600% relative to dry weight), making it ideal for contact lenses that require comfort and moisture retention .

Intraocular Lenses and Vascular Grafts:

HEMA-based polymers are also used in intraocular lenses and vascular grafts due to their biocompatibility and mechanical strength. These applications leverage the material's ability to maintain structural integrity while being compatible with living tissues .

2.2. Industrial Applications

3D Printing:

Hydroxyethyl methacrylate-ethyl methacrylate is utilized in 3D printing technologies due to its rapid curing properties when exposed to UV light. It can be combined with silica particles for enhanced structural properties in printed objects .

Coatings and Adhesives:

The copolymer serves as a component in various coatings and adhesives, particularly those requiring flexibility and durability. When treated with polyisocyanates, it forms crosslinked acrylic resins useful in paints and coatings .

Data Tables

| Application | Description | Key Benefits |

|---|---|---|

| Soft Contact Lenses | Hydrophilic polymer for moisture retention | Comfort, gas permeability |

| Intraocular Lenses | Biocompatible optical devices | Stability, compatibility |

| Vascular Grafts | Used in surgical implants | Mechanical strength, flexibility |

| 3D Printing | Rapid curing under UV light | Structural integrity |

| Coatings and Adhesives | Flexible, durable materials | Enhanced adhesion properties |

Case Study 1: Development of Soft Hydrogel Contact Lenses

In the early 1960s, O. Wichterle's group pioneered the use of hydroxyethyl methacrylate in soft hydrogel contact lenses. The polymer's ability to swell in water while retaining mechanical strength was key to its success in this application, leading to widespread commercial use .

Case Study 2: Use in Vascular Grafts

Research has demonstrated that HEMA-based polymers exhibit favorable biocompatibility when used as vascular grafts, showing minimal immune response and good integration with surrounding tissues. Studies indicate that these materials can effectively support blood flow without significant thrombogenicity .

Mechanism of Action

The mechanism of action of hydroxyethyl methacrylate-ethyl methacrylate involves its ability to undergo polymerization and form crosslinked networks. The hydroxyethyl methacrylate component provides hydrophilic properties, allowing the compound to absorb water and swell, while the ethyl methacrylate component contributes to the hydrophobicity and mechanical strength of the resulting polymer. These properties make the compound suitable for applications requiring both flexibility and durability .

Comparison with Similar Compounds

Key Observations :

- HEMA-EMA’s EWC is intermediate between hydrophilic HEMA-MMA and hydrophobic Bis-GMA/UDMA, enabling applications requiring balanced hydration .

- Bis-GMA’s high Tg and rigidity stem from its aromatic structure, making it ideal for dental composites but prone to brittleness .

Mechanical and Adhesive Performance

Explanation :

- Bis-GMA/UDMA systems exhibit superior bond strength due to covalent interactions with tooth substrates (e.g., phosphate groups in 10-MDP) .

- HEMA-EMA’s moderate strength suits temporary adhesives or drug-delivery hydrogels where reversibility is advantageous .

Protein and Ion Interactions

Adsorption and Conformational Effects

Key Findings :

- HEMA-MMA copolymers stabilize α-helix structures of KGF, enhancing bioactivity in wound-healing applications .

- HEMA-methacrylic acid copolymers exhibit exceptional Pb²⁺ absorption due to carboxylic acid groups, outperforming HEMA-EMA .

Thermal and Chemical Stability

Degradation Resistance in Aggressive Environments

Notes:

- HEMA-EMA’s stability in acidic conditions is attributed to EMA’s hydrophobic shielding .

- Bis-GMA’s resistance to gastric acid makes it suitable for restorative dentistry .

Critical Analysis of Contradictions and Limitations

- Volatility vs. Stability: While HEMA-EMA has lower vapor pressure than HEMA-MMA (reducing monomer release), its stability in humid environments is inferior to Bis-GMA .

- Biocompatibility Trade-offs : HEMA-EMA’s moderate hydrophilicity reduces cytotoxicity compared to HEMA alone but may limit cell adhesion compared to HEMA-methacrylic acid copolymers .

Biological Activity

Hydroxyethyl methacrylate (HEMA) and ethyl methacrylate (EMA) are widely studied for their biological activities, particularly in biomedical applications. This article explores their biological activity, focusing on their antibacterial properties, cytotoxicity, and interactions with biological systems.

Overview of Hydroxyethyl Methacrylate and Ethyl Methacrylate

Hydroxyethyl Methacrylate (HEMA) :

- HEMA is a hydrophilic monomer known for its excellent biocompatibility and ability to form hydrogels, making it suitable for various medical applications, including contact lenses and dental materials.

Ethyl Methacrylate (EMA) :

- EMA is a more hydrophobic counterpart that can enhance the mechanical properties of polymers when copolymerized with HEMA.

Antibacterial Properties

Research has shown that copolymers of HEMA and EMA exhibit significant antibacterial activity. A study demonstrated that these polymers are effective against methicillin-resistant Staphylococcus aureus (MRSA), with a minimum inhibitory concentration (MIC) of 78 µg/mL for the HEMA-based polymer . The slow degradation of these polymers at physiological pH allows them to maintain antibacterial properties over extended periods, reducing the risk of antimicrobial resistance and environmental contamination .

Cytotoxicity Studies

Cytotoxic effects of HEMA and EMA have been analyzed in various contexts:

- In vitro Studies : Research indicates that HEMA can induce genotoxic effects in human gingival fibroblasts. Although both HEMA and its degradation product, methacrylic acid (MAA), caused DNA damage, they did not significantly affect cell viability at lower concentrations . The neutral comet assay revealed that both compounds could induce DNA double-strand breaks (DSBs), suggesting potential risks in dental applications .

- Animal Studies : In repeated dose toxicity studies on rats, HEMA was shown to have a no-observed-adverse-effect level (NOAEL) of 30 mg/kg/day. At higher doses, mild systemic toxicity was observed, but no significant reproductive or developmental toxicity was noted .

Case Studies

- Antibacterial Activity Against MRSA :

- Genotoxic Effects in Dental Applications :

Data Summary

| Property | HEMA | EMA |

|---|---|---|

| Antibacterial Activity | Effective against MRSA (MIC: 78 µg/mL) | Limited data available |

| Cytotoxicity | Induces DNA damage; NOAEL: 30 mg/kg/day | Less studied; potential for lower toxicity |

| Applications | Dental materials, contact lenses | Coatings, adhesives |

Q & A

Basic Research Questions

Q. What experimental considerations are critical for synthesizing HEMA-EMA copolymers with controlled monomer ratios?

- Methodological Answer : Use free radical polymerization under inert conditions (e.g., nitrogen atmosphere) to minimize premature termination. Optimize initiator concentration (e.g., azobisisobutyronitrile, AIBN) and temperature (60–80°C) to achieve desired molecular weights. Monitor monomer conversion via Fourier-transform infrared spectroscopy (FTIR) or gas chromatography (GC) to track the depletion of C=C bonds .

- Key Parameters :

- Reactivity ratios (e.g., using the Fineman-Ross method) to predict copolymer composition.

- Solvent selection (e.g., toluene or DMF) to ensure solubility of both monomers.

Q. How can researchers safely handle HEMA and EMA to minimize health risks during laboratory experiments?

- Methodological Answer :

- Ventilation : Use fume hoods to prevent inhalation of vapors, which can cause respiratory irritation .

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Contaminated clothing should be removed immediately and laundered separately .

- Storage : Store monomers in amber bottles at 2–8°C with stabilizers (e.g., ≤250 ppm Mequinol) to inhibit spontaneous polymerization .

Q. What analytical techniques are most effective for characterizing HEMA-EMA copolymer structures?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H NMR to confirm monomer incorporation ratios via integration of characteristic peaks (e.g., HEMA’s hydroxyl proton at δ 1.5–2.0 ppm, EMA’s ethyl group at δ 1.2 ppm) .

- Gel Permeation Chromatography (GPC) : Determine molecular weight distribution using polystyrene standards .

- Differential Scanning Calorimetry (DSC) : Measure glass transition temperatures (Tg) to assess copolymer homogeneity .

Advanced Research Questions

Q. How can conflicting data on the cytotoxicity of HEMA-EMA copolymers in biomedical applications be resolved?

- Methodological Answer :

- Standardized Testing : Use in vitro assays (e.g., MTT or Live/Dead staining) with consistent cell lines (e.g., human dental pulp stem cells) and exposure durations .

- Surface Characterization : Analyze copolymer hydrophilicity via contact angle measurements, as surface properties significantly influence cell adhesion and toxicity .

- Degradation Studies : Monitor leachable byproducts (e.g., methacrylic acid) using high-performance liquid chromatography (HPLC) to correlate with cytotoxicity .

Q. What strategies mitigate phase separation in HEMA-EMA hydrogels designed for controlled drug delivery?

- Methodological Answer :

- Crosslinking Optimization : Incorporate covalent crosslinkers (e.g., ethylene glycol dimethacrylate, EGDMA) at 1–5 mol% to enhance network stability .

- Solvent Selection : Use a water/ethanol mixture during polymerization to improve monomer miscibility .

- Post-Synthesis Treatment : Anneal hydrogels at temperatures above Tg to homogenize the polymer matrix .

Q. How do structural differences between HEMA and EMA influence copolymer reactivity and application performance?

- Methodological Answer :

- Steric Effects : EMA’s ethyl group increases hydrophobicity and steric hindrance, reducing reaction rates compared to HEMA’s hydroxyl group. This can be quantified via kinetic studies using ¹H NMR .

- Application-Specific Tuning : Higher EMA content improves mechanical strength in coatings, while HEMA enhances biocompatibility in hydrogels .

- Table : Key Properties of Monomers

| Monomer | Solubility in Water (g/L) | Tg (°C) | Reactivity Ratio (r₁) |

|---|---|---|---|

| HEMA | Miscible | 55 | 0.46 |

| EMA | 2.5 | 65 | 1.32 |

| Data derived from copolymerization studies . |

Q. What advanced spectroscopic methods resolve uncertainties in HEMA-EMA copolymer degradation mechanisms?

- Methodological Answer :

- Time-Resolved FTIR : Track ester bond hydrolysis in simulated physiological conditions (pH 7.4, 37°C) .

- Electron Paramagnetic Resonance (EPR) : Detect free radicals generated during UV-induced degradation .

- Mass Spectrometry (MS) : Identify oligomeric degradation products to map cleavage pathways .

Contradictions and Data Gaps

- Contradiction : While HEMA is widely used in biomedical hydrogels, some studies report unpredictable swelling behavior due to batch-to-batch variability in crosslinker distribution .

- Resolution : Implement real-time monitoring (e.g., rheometry) during synthesis to ensure crosslinking uniformity.

- Data Gap : Limited studies on long-term stability of HEMA-EMA copolymers under high humidity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.